2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that contains a 1,3,4-oxadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
Mechanism of Action
Target of Action
Oxadiazole derivatives, which include this compound, have been reported to interact with a variety of biological targets . These targets often play crucial roles in various biological processes and diseases, including cancer and infectious diseases .
Mode of Action
It is known that oxadiazole derivatives can interact with their targets in a variety of ways, often leading to changes in the function or activity of the target .
Biochemical Pathways
Oxadiazole derivatives have been reported to influence a variety of biochemical pathways, often resulting in downstream effects that can include changes in cellular function or viability .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness .
Result of Action
Oxadiazole derivatives have been reported to have a variety of effects at the molecular and cellular level, often related to their interaction with their biological targets .
Action Environment
Environmental factors can significantly impact the action of a compound, including its stability, efficacy, and overall performance .
Biochemical Analysis
Biochemical Properties
Oxadiazoles have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-HIV, antibacterial, anticonvulsant activities, and more
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These hypotheses need to be confirmed through rigorous scientific investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the benzamide moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 2-methylbenzoic acid hydrazide with benzoic acid in the presence of phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photoluminescent properties.
Industrial Chemistry: It can be used as a precursor for the synthesis of other heterocyclic compounds and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-oxadiazole derivatives: These compounds also contain an oxadiazole ring but differ in the position of the nitrogen atoms.
1,2,5-oxadiazole derivatives: These compounds have a different arrangement of the nitrogen and oxygen atoms in the ring.
Uniqueness
2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the methyl group and the phenyl ring enhances its stability and reactivity compared to other oxadiazole derivatives .
Properties
IUPAC Name |
2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11-7-5-6-10-13(11)14(20)17-16-19-18-15(21-16)12-8-3-2-4-9-12/h2-10H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJKBMGMBLZJOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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